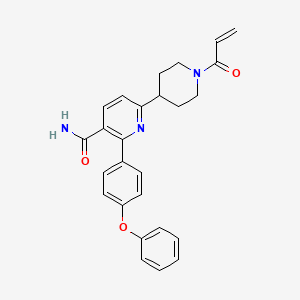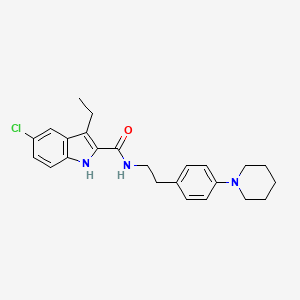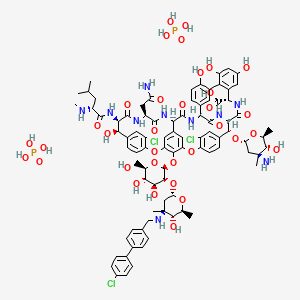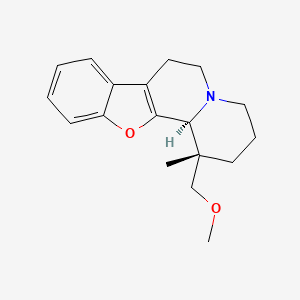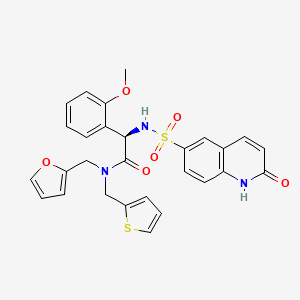![molecular formula C22H18ClF2N3O2S B609844 3-[6-Chloro-7-fluoro-2-methyl-1-(1-propylpyrazol-4-yl)indol-3-yl]sulfanyl-2-fluorobenzoic acid CAS No. 1359983-15-5](/img/structure/B609844.png)
3-[6-Chloro-7-fluoro-2-methyl-1-(1-propylpyrazol-4-yl)indol-3-yl]sulfanyl-2-fluorobenzoic acid
Vue d'ensemble
Description
The compound “3-[6-Chloro-7-fluoro-2-methyl-1-(1-propylpyrazol-4-yl)indol-3-yl]sulfanyl-2-fluorobenzoic acid” is a complex organic molecule. It contains an indole ring which is a common structure in many natural products and pharmaceuticals . The molecule also contains a benzoic acid group, a sulfanyl group, and a pyrazole ring, which are common functional groups in organic chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and pyrazole rings, along with the benzoic acid group, would contribute significantly to the compound’s 3-dimensional structure and its chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. For instance, the benzoic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The indole ring is nucleophilic and could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carboxylic acid group could enhance its solubility in water, while the multiple aromatic rings could contribute to its stability and rigidity .Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
Researchers have synthesized various compounds using similar structures for pharmacological evaluation. For instance, Gurupadayya et al. (2008) synthesized 7-chloro-6-fluoro-2-arylidenylaminobenzo(1,3)thiazole compounds, which were evaluated for anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activity (Gurupadayya et al., 2008).
Synthesis of Fluorine-Containing Molecules
In another study, Holla et al. (2003) focused on synthesizing new fluorine-containing thiadiazolotriazinones, which are recognized for their potential as antibacterial agents. This work involved condensing 4-amino-6-arylmethyl-3-mercapto-1,2,4-triazin5(4H)-ones with various benzoic acids, including fluorine-substituted ones (Holla et al., 2003).
Antimicrobial and Antiproliferative Activities
Further research by Narayana et al. (2009) highlighted the synthesis of heterocycles derived from nitro/fluoro/chloro/bromoindole-2-carbohydrazides. These compounds were studied for their antimicrobial, anti-inflammatory, and antiproliferative activities, demonstrating the potential of such fluorine-substituted molecules in therapeutic applications (Narayana et al., 2009).
Catalytic Activities and Biological Evaluation
In 2019, Rao et al. synthesized derivatives using nickel ferrite nanoparticles and evaluated their antioxidant and antimicrobial activities. These derivatives included fluorine-substituted compounds, highlighting the role of such compounds in catalytic and biological applications (Rao et al., 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[6-chloro-7-fluoro-2-methyl-1-(1-propylpyrazol-4-yl)indol-3-yl]sulfanyl-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClF2N3O2S/c1-3-9-27-11-13(10-26-27)28-12(2)21(15-7-8-16(23)19(25)20(15)28)31-17-6-4-5-14(18(17)24)22(29)30/h4-8,10-11H,3,9H2,1-2H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKMXCMJVQFBLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)N2C(=C(C3=C2C(=C(C=C3)Cl)F)SC4=CC=CC(=C4F)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClF2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-Chloro-7-fluoro-2-methyl-1-(1-propylpyrazol-4-yl)indol-3-yl]sulfanyl-2-fluorobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




